molecular formula C10H10N2O2S B183968 Ethyl 2-amino-1,3-benzothiazole-6-carboxylate CAS No. 50850-93-6

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

Cat. No.: B183968
CAS No.: 50850-93-6
M. Wt: 222.27 g/mol
InChI Key: VYJSGJXWKSDUSG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve a multi-step process starting from readily available raw materials. The process often includes steps such as nitration, reduction, and esterification, followed by purification techniques like recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .

Scientific Research Applications

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-amino-1,3-benzothiazole-6-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in medicinal chemistry and material science .

Properties

IUPAC Name

ethyl 2-amino-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h3-5H,2H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJSGJXWKSDUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344997
Record name Ethyl 2-amino-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50850-93-6
Record name 6-Benzothiazolecarboxylic acid, 2-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50850-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-Aminobenzothiazole-6-carboxylate
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

A solution of ethyl 4-aminobenzoate (8.26 g, 0.05 mol) in acetic acid (100 mL) was treated with potassium thiocyanate (14.58 g, 0.15 mol) and stirred 10 minutes at room temperature to dissolve the salt. The resulting solution was cooled in an ice bath and stirred while bromine (2.6 mL, 0.05 mol) was added dropwise over 15 minutes. The cooling bath was removed and the mixture was stirred at room temperature for 2.25 hours. The mixture was stored at 5° C. for 5 hours, then filtered to remove the yellow precipitate. The filter cake was washed with diethyl ether (2×50 mL) and water (2×100 mL) and dried under vacuum to give 2-amino-6-ethoxycarbonylbenzothiazole (2.54 g) as a yellow solid.
Quantity
8.26 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
14.58 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of ethyl-4-aminobenzoate (35 g, 212 mmol) in glacial acetic acid (300 mL) was added to a stirred solution of sodium thiocyanate (69 g, 848 mmol) in acetic acid (150 mL). The mixture was cooled in an ice-water bath and a solution of bromine (12 mL, 233 mmol) in acetic acid (60 mL) was added dropwise via an addition funnel. The reaction mixture was stirred at 0° C. to RT for 4 h and then poured into water (1.5 L). Saturated sodium carbonate solution was added to neutralize the solution. Precipitated solid was filtered, washed with water and EtOAc, and dried in vacuo to obtain the title compound of this step (31.65 g, 67.2% yield).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
solvent
Reaction Step Four
Yield
67.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-1,3-benzothiazole-6-carboxylate
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Ethyl 2-amino-1,3-benzothiazole-6-carboxylate
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Ethyl 2-amino-1,3-benzothiazole-6-carboxylate
Reactant of Route 6
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Ethyl 2-amino-1,3-benzothiazole-6-carboxylate
Customer
Q & A

Q1: What is the significance of synthesizing piperidine-substituted benzothiazole derivatives, specifically starting from ethyl 2-aminobenzo[d]thiazole-6-carboxylate?

A1: Benzothiazoles are a class of heterocyclic compounds known for their diverse biological activities, including antibacterial and antifungal properties. The research aimed to synthesize novel piperidine-substituted benzothiazole derivatives and evaluate their potential as antimicrobial agents. Ethyl 2-aminobenzo[d]thiazole-6-carboxylate serves as a key starting material because the amino group allows for further modifications, and the carboxylate group offers potential for further derivatization or for modulating physicochemical properties. []

Q2: How was the structure of the synthesized compound 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylic acid confirmed in the study?

A2: The study utilized a combination of spectroscopic techniques to confirm the structure of the synthesized compound. [] These techniques included:* ¹H NMR and ¹³C NMR spectroscopy: This provided information about the number and types of hydrogen and carbon atoms present in the molecule, respectively, and their connectivity.* IR spectroscopy: This technique helped identify functional groups present in the compound based on their characteristic absorption patterns. * LC-MS: Liquid chromatography-mass spectrometry was employed to determine the molecular mass of the synthesized compound, further supporting its structural identification.

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